molecular formula C19H21N3O4 B2829529 2-[6-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetonitrile CAS No. 898442-34-7

2-[6-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetonitrile

Cat. No. B2829529
CAS RN: 898442-34-7
M. Wt: 355.394
InChI Key: QMHIXHDHYSBBIK-UHFFFAOYSA-N
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Description

2-[6-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetonitrile, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of pyranopyrazine derivatives and has been reported to possess various biological activities.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives have been extensively explored for their potential in various therapeutic applications. A literature review highlights the significance of piperazine, a six-membered nitrogen-containing heterocycle, in the rational design of drugs. This entity is found in a variety of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The flexibility of piperazine as a molecular scaffold allows for slight modifications in its substitution pattern, leading to significant differences in medicinal potential. This adaptability underscores the broad potential of piperazine derivatives in drug discovery for various diseases, encouraging further therapeutic investigations into this pharmacophore (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Anti-Mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have been identified as potent molecules against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of the piperazine scaffold in medicinal chemistry is further exemplified in its application as a vital building block in anti-mycobacterial compounds. This review delineates the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing a valuable resource for medicinal chemists aiming to develop safer, selective, and cost-effective anti-mycobacterial agents (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

Piperazine Derivatives as DNA Minor Groove Binders

The synthetic dye Hoechst 33258, a known N-methyl piperazine derivative, exemplifies the application of piperazine derivatives in binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This function has been utilized in various biological studies, including fluorescent DNA staining, analysis of nuclear DNA content, and investigations of plant chromosomes. Hoechst derivatives also find uses in radioprotection and as topoisomerase inhibitors, showcasing the versatility of piperazine derivatives in biological research and drug design (U. Issar, R. Kakkar, 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptors, by acting as a ligand . Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . Therefore, alpha1-AR is a significant target for new central nervous system (CNS) drug discovery .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations, along with binding data . These properties influence the bioavailability of the compound. The results highlighted six compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .

Result of Action

The result of the compound’s action is the modulation of the alpha1-adrenergic receptors’ activity. This modulation can lead to the treatment of various neurological conditions . The compound’s high affinity for these receptors suggests that it could have a significant therapeutic effect .

properties

IUPAC Name

2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-24-18-5-3-2-4-16(18)22-9-7-21(8-10-22)13-15-12-17(23)19(14-26-15)25-11-6-20/h2-5,12,14H,7-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHIXHDHYSBBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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